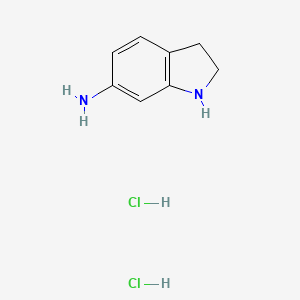

6-Aminoindoline dihydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

28228-73-1 |

|---|---|

Molecular Formula |

C8H11ClN2 |

Molecular Weight |

170.64 g/mol |

IUPAC Name |

2,3-dihydro-1H-indol-6-amine;hydrochloride |

InChI |

InChI=1S/C8H10N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4,9H2;1H |

InChI Key |

AEQHIERKWLPMQK-UHFFFAOYSA-N |

SMILES |

C1CNC2=C1C=CC(=C2)N.Cl.Cl |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N.Cl |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Synthetic Methodologies for 6 Aminoindoline Dihydrochloride and Analogues

De Novo Construction of the Indoline (B122111) Core with C6-Amination

The de novo synthesis of the 6-aminoindoline scaffold involves the initial formation of the bicyclic indoline ring system, incorporating or allowing for the subsequent introduction of an amino group at the C6 position. These strategies offer flexibility in accessing a diverse range of substituted analogues.

Classical and Modern Annulation Reactions to Form the Dihydroindole Ring

The construction of the dihydroindole (indoline) core is a cornerstone of these synthetic routes. Several classical and modern annulation reactions have been employed, often starting from appropriately substituted benzene (B151609) derivatives.

One of the most venerable methods for indole (B1671886) synthesis, the Fischer indole synthesis , can be adapted for the preparation of indolines. byjus.comwikipedia.org This reaction typically involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.orgtestbook.com The initial phenylhydrazone undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine intermediate, which then cyclizes and eliminates ammonia (B1221849) to yield the indole. Subsequent reduction of the indole double bond affords the indoline. For the synthesis of 6-aminoindoline, a 4-aminophenylhydrazine derivative would be the logical starting material. The reaction conditions, particularly the choice of acid catalyst (Brønsted or Lewis acids) and solvent, can significantly influence the yield and regioselectivity, especially with unsymmetrical ketones. byjus.comwikipedia.org

A powerful and widely used method for constructing the indole nucleus, which can then be reduced to the indoline, is the Leimgruber-Batcho indole synthesis . researchgate.netwikipedia.orgclockss.orgrsc.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.netwikipedia.org The resulting β-dimethylamino-2-nitrostyrene is then subjected to reductive cyclization to furnish the indole. wikipedia.orgclockss.org A key advantage of this method is the commercial availability of a wide array of substituted o-nitrotoluenes, allowing for the synthesis of variously substituted indoles. wikipedia.org For the synthesis of 6-aminoindoline, one would start with 4-methyl-3-nitroaniline, which after protection of the amino group, could undergo the Leimgruber-Batcho sequence. The subsequent reduction of the nitro group on the indole ring would then yield 6-aminoindole (B160974). Various reducing agents can be employed for the cyclization step, including palladium on carbon (Pd/C) with hydrogen, Raney nickel, or tin(II) chloride. wikipedia.orgclockss.org

Modern annulation strategies often rely on transition-metal catalysis. The Hegedus-Mori-Heck cyclization represents a powerful approach for the synthesis of indolines from o-alkenyl- or o-allylanilines. This palladium-catalyzed intramolecular cyclization forms the five-membered ring of the indoline system. The requisite aniline (B41778) precursors can be assembled through various cross-coupling reactions, providing a convergent and flexible route to substituted indolines.

Regioselective Introduction of the Amino Functionality at the C6 Position

The strategic placement of the amino group at the C6 position during a de novo synthesis is critical. One of the most common strategies involves carrying a nitro group through the synthetic sequence, which can then be readily reduced to the desired amine in a final step.

The Leimgruber-Batcho synthesis is particularly well-suited for this approach. Starting with a 2-methyl-5-nitroaniline (B49896) precursor, the corresponding enamine can be formed and subsequently cyclized to afford 6-nitroindole. This intermediate is then reduced to 6-aminoindole. This strategy ensures excellent regiocontrol for the introduction of the amino group.

Alternatively, electrophilic nitration of an appropriately substituted indoline precursor can be employed. However, this method can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions to achieve high regioselectivity for the C6 position.

Asymmetric Synthesis of Chiral 6-Aminoindoline Scaffolds

The development of asymmetric methods to access chiral 6-aminoindoline derivatives is of significant interest, as many biologically active molecules are single enantiomers. Several strategies can be envisioned for achieving enantiocontrol.

Catalytic asymmetric synthesis utilizes a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. libretexts.org For instance, the asymmetric hydrogenation of a prochiral indole precursor, substituted at the C6 position with a nitro or protected amino group, could provide access to chiral 6-aminoindolines. Chiral transition metal complexes, often employing ligands such as BINAP or DuPhos, are commonly used for such transformations.

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.comyoutube.com For example, a chiral amino acid could be elaborated into a suitable acyclic precursor that is then cyclized to form the chiral indoline ring. This strategy transfers the chirality from the starting material to the final product.

Enzymatic synthesis offers a powerful and highly selective method for preparing chiral molecules. pharmasalmanac.comnih.govnih.govrsc.orgresearchgate.net Enzymes, such as transaminases or dehydrogenases, can catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.govresearchgate.net An enzymatic resolution of a racemic mixture of 6-aminoindoline or a precursor could be employed, or a prochiral substrate could be asymmetrically transformed into the desired chiral product.

| Asymmetric Strategy | Description | Key Features |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce enantioselectivity in a key reaction step. libretexts.org | High efficiency, broad substrate scope possible. |

| Chiral Pool Synthesis | Utilizes readily available enantiopure natural products as starting materials. wikipedia.orgmdpi.com | Transfers existing chirality to the target molecule. |

| Enzymatic Synthesis | Employs enzymes to catalyze stereoselective transformations. pharmasalmanac.comnih.govrsc.org | High enantio- and regioselectivity, mild reaction conditions. |

Functionalization and Derivatization of Pre-existing Indoline Systems

An alternative to de novo synthesis is the functionalization of a pre-existing indoline or indole core. These methods are particularly useful for late-stage modifications and the synthesis of analogues from common intermediates.

Direct C-H Amination and Related Methodologies at C6

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the formation of new bonds. The direct amination of the C6 C-H bond of an indoline represents a highly desirable but challenging transformation.

While direct C-H amination at the C6 position of indoline is not widely reported, related C-H functionalization reactions have demonstrated the feasibility of targeting this position. For example, palladium-catalyzed direct arylation of the C6 position of indoles has been achieved using a directing group strategy. This indicates that with the appropriate catalyst and directing group, the C6 position can be selectively activated.

More established methods for introducing an amino group onto an aromatic ring involve transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide or triflate with an amine. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.orgyoutube.com Thus, a 6-haloindoline (e.g., 6-bromoindoline (B1282224) or 6-chloroindoline) could be coupled with an ammonia equivalent or a protected amine to yield 6-aminoindoline. This reaction is known for its broad functional group tolerance and the availability of a wide range of phosphine (B1218219) ligands to tune the reactivity. wikipedia.orgyoutube.com

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.orgchemeurope.comnih.govorganic-chemistry.orgacs.org Similar to the Buchwald-Hartwig reaction, it would involve the coupling of a 6-haloindoline with an amine source. While traditionally requiring harsh reaction conditions, modern developments have led to milder and more efficient protocols. wikipedia.orgnih.gov

Transformations of Nitroindolines and Other Substituted Indolines to 6-Aminoindoline

One of the most reliable and widely used methods for the synthesis of 6-aminoindoline is the reduction of 6-nitroindoline (B33760). nih.gov The nitro group serves as a stable and readily introduced precursor to the amine functionality.

The synthesis of 6-nitroindoline can be achieved through the nitration of indoline. While this reaction can produce a mixture of isomers, careful control of the reaction conditions can favor the formation of the 6-nitro isomer. Once obtained, the reduction of the nitro group to an amine is typically a high-yielding and straightforward transformation. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. nih.gov This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. This method is generally clean and provides the desired amine in high yield.

Other reducing agents that can be used include metal-acid combinations, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). Sodium hydrosulfite (Na₂S₂O₄) is another effective reagent for this transformation.

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Nitroindoline | H₂, Pd/C | 6-Aminoindoline | nih.gov |

| 6-Nitroindoline | Sn, HCl | 6-Aminoindoline | - |

| 6-Nitroindoline | Fe, HCl | 6-Aminoindoline | - |

| 6-Nitroindoline | SnCl₂ | 6-Aminoindoline | - |

| 6-Haloindoline | Amine, Pd catalyst, ligand, base | 6-Aminoindoline | wikipedia.orgorganic-chemistry.org |

| 6-Haloindoline | Amine, Cu catalyst, ligand, base | 6-Aminoindoline | wikipedia.orgnih.gov |

Palladium-Catalyzed Coupling and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. nobelprize.org These reactions are instrumental in the synthesis of complex molecules, including indoline derivatives, under mild conditions. nobelprize.org The general mechanism for these transformations involves a catalytic cycle starting with a Palladium(0) complex. youtube.com

The key steps in the catalytic cycle are:

Oxidative Addition : The Pd(0) catalyst inserts into a carbon-halogen bond (e.g., an aryl halide), forming an organopalladium(II) complex. nobelprize.org

Transmetalation : An organometallic nucleophile (containing elements like boron in Suzuki reactions or zinc in Negishi reactions) transfers its organic group to the palladium center. nobelprize.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated to form the final product with a new C-C or C-N bond, regenerating the Pd(0) catalyst for the next cycle. nobelprize.orgyoutube.com

The Buchwald-Hartwig amination is a particularly relevant palladium-catalyzed C-N cross-coupling reaction for synthesizing aniline derivatives and N-arylated heterocycles. nih.govmasterorganicchemistry.com This reaction allows for the coupling of an amine with an aryl halide or triflate. The development of specialized ligands, such as sterically demanding biaryl dialkylphosphines (e.g., AdBrettPhos), has been crucial for extending this methodology to challenging substrates like five-membered heterocyclic bromides, enabling efficient access to N-arylated imidazoles and pyrazoles. mit.edu These methods have been successfully applied to generate diverse libraries of amine-containing compounds for drug discovery. jocpr.com

| Reaction Type | Coupling Partners | Catalyst System | Key Feature |

| Suzuki Reaction | Organoboron compound + Organohalide | Pd(0) complex | Forms C-C bonds; tolerant of many functional groups. nobelprize.org |

| Negishi Reaction | Organozinc compound + Organohalide | Pd(0) complex | Highly selective with superior yields for C-C bond formation. nobelprize.org |

| Buchwald-Hartwig Amination | Amine/Amide + Organohalide | Pd(0)/Pd(II) with phosphine ligands | Forms C-N bonds, crucial for synthesizing arylamines. nih.govmit.edu |

Novel and Green Synthetic Approaches for 6-Aminoindoline Dihydrochloride (B599025)

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic routes that minimize waste and avoid hazardous reagents. jocpr.com These approaches often involve innovative catalytic systems and energy sources to improve reaction conditions.

The synthesis of indolines and their amino-substituted derivatives heavily relies on advanced catalytic systems to ensure high selectivity and efficiency.

Metal Catalysis : Transition metals are widely used due to their ability to activate organic compounds and catalyze bond formation. nobelprize.org

Palladium Catalysis : As discussed, palladium is preeminent in cross-coupling reactions to form C-N bonds, essential for constructing the arylamine moiety. nobelprize.orgnih.govnih.gov Catalyst systems based on ligands like AdBrettPhos and tBuBrettPhos have been developed for efficient amination of heterocyclic bromides. mit.edu

Nickel Catalysis : Nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes via transfer hydrogenation, offering an alternative to precious metal catalysts. organic-chemistry.org

Iridium and Ruthenium Catalysis : Complexes of iridium and ruthenium are effective in catalyst-controlled reductive amination, providing high levels of regio- and stereoselectivity. jocpr.com An Ir(III)-diamine complex, in cooperation with a chiral phosphoric acid, can facilitate the direct reductive amination of ketones. organic-chemistry.org

Organocatalysis : This approach uses small organic molecules to catalyze reactions, avoiding potentially toxic or expensive metals. For instance, 6-amino-2-picoline has been identified as a highly efficient organocatalyst for the methylation of secondary amines. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. oatext.com

Microwave Irradiation (MWI) : MWI utilizes the ability of polar molecules or ions to convert electromagnetic energy into heat, resulting in rapid and uniform heating. oatext.com This technique has been successfully applied to various organic syntheses, including the preparation of indole derivatives. nepjol.infoorganic-chemistry.org Reactions that might take hours with conventional heating can often be completed in minutes under microwave conditions. oatext.com

Solvent-Free Reactions : Eliminating organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste and minimize safety hazards associated with volatile organic compounds. oatext.comorganic-chemistry.org These reactions can be effectively promoted by microwave irradiation, where the reagents are adsorbed onto a solid support like silica (B1680970) or alumina, which acts as an energy transfer medium. nepjol.info For example, a solvent-free Bischler indole synthesis has been developed by reacting anilines and phenacyl bromides on a solid support under microwave irradiation, providing a mild and environmentally friendly route to 2-arylindoles. organic-chemistry.org Similarly, aldehydes can be converted to nitriles and oximes using hydroxylamine (B1172632) hydrochloride and TiO2 under solvent-free microwave conditions. mdpi.com

Precursor Synthesis and Intermediate Transformations Relevant to 6-Aminoindoline Dihydrochloride

The synthesis of this compound typically involves the preparation of key precursors and their subsequent chemical transformation.

A common strategy for introducing an amino group onto the indoline ring is through the reduction of a nitro group. Therefore, the synthesis of a nitro-substituted indoline is a critical intermediate step. One documented method involves the preparation of 4-nitroindoline (B1317209) from 2-methyl-3-nitro aniline. google.com The process is as follows:

Amide Protection : The amino group of 2-methyl-3-nitro aniline is first protected by reacting it with acetic anhydride (B1165640) to form N-(2-methyl-3-nitrophenyl)acetamide. google.com

Cyclization : The resulting acetamide (B32628) undergoes a condensation reaction with an acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate the ring closure, yielding the 4-nitroindoline intermediate. google.com

Reductive amination is a versatile and powerful method for forming amines from carbonyl compounds or for reducing nitro groups. jocpr.comyoutube.com This transformation is central to the final step in synthesizing 6-aminoindoline from its corresponding nitro precursor.

The process generally involves two stages: the formation of an imine or oxime intermediate, followed by its reduction. jocpr.com In the context of synthesizing 6-aminoindoline from 6-nitroindoline, the nitro group is directly reduced to an amine.

Classical Reduction : A widely used method for reducing aromatic nitro groups is the use of a metal and acid system, such as iron powder in the presence of a small amount of hydrochloric acid in an ethanol (B145695)/water mixture. google.com This method is effective for converting nitroindolines to aminoindolines. google.com

Catalytic Hydrogenation : Another common approach is catalytic hydrogenation using hydrogen gas with a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum. youtube.com

Hydride Reducing Agents : For the reductive amination of aldehydes and ketones to form substituted amines, various hydride reagents are employed. masterorganicchemistry.com

Sodium Borohydride (NaBH₄) : A common and effective reducing agent, though it can also reduce the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN) : A milder and more selective reagent that preferentially reduces the imine intermediate in the presence of an aldehyde or ketone, making it ideal for one-pot reductive aminations. masterorganicchemistry.comyoutube.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : An alternative to NaBH₃CN, it is also effective for reductive aminations and avoids the use of cyanide. masterorganicchemistry.com

These strategies provide a robust toolkit for the synthesis of the crucial amine functionality in 6-aminoindoline and its analogues. jocpr.com

Strategies for Formation of Hydrochloride Salts

The conversion of 6-aminoindoline and its analogues to their corresponding hydrochloride salts is a critical step in many synthetic and pharmaceutical applications. The formation of a hydrochloride salt can enhance the stability, solubility, and handling properties of the parent compound. For a diamino compound like 6-aminoindoline, the formation of a dihydrochloride salt is common, where both the indoline nitrogen and the exocyclic amino group are protonated. The strategies for forming these salts typically involve the reaction of the free base with a source of hydrogen chloride in a suitable solvent system.

A general approach to forming hydrochloride salts involves dissolving the free base of the aminoindoline in an appropriate organic solvent and then introducing hydrogen chloride. The hydrogen chloride can be added in various forms, including as a gas, a solution in an organic solvent, or as aqueous hydrochloric acid. The choice of the solvent and the form of HCl can significantly influence the yield, purity, and crystalline form of the resulting salt.

Detailed research has outlined several effective methodologies for the formation of hydrochloride salts of indoline derivatives and other aromatic amines. One common technique involves the use of a solution of hydrogen chloride in an organic solvent. For instance, a 2.0 M solution of HCl in diethyl ether has been successfully used for the preparation of dihydrochloride salts of aromatic diamines. rsc.org In a typical procedure, the free base is dissolved in a suitable solvent, such as chloroform (B151607), and the HCl solution is added, leading to the precipitation of the hydrochloride salt. rsc.org This method offers good control over the stoichiometry of the acid addition.

Another established method is the use of concentrated aqueous hydrochloric acid. In the synthesis of 4-aminoindole, a related compound, the reduction of the preceding nitro compound is carried out using iron powder in the presence of hydrochloric acid, which can simultaneously lead to the formation of the hydrochloride salt of the resulting amine. google.com Following the reduction, the product can be isolated as the hydrochloride salt. The free base can then be obtained by neutralization with a base like sodium hydroxide. google.com

For the formation of anhydrous hydrochloride salts, the use of gaseous hydrogen chloride or a solution of HCl in a non-aqueous solvent is preferred to avoid the incorporation of water into the crystal lattice. acs.org The synthesis of 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride, an analogue of 6-aminoindoline, was achieved by dissolving the free base in diethyl ether and adding 6 N HCl dropwise until precipitation was complete. acs.org The resulting solid was then isolated by filtration. acs.org

The choice of solvent is a critical parameter in the crystallization of the hydrochloride salt. Solvents such as isopropanol (B130326), diethyl ether, and ethanol are frequently employed. acs.orgukm.my For example, in the synthesis of 3,3-dimethylindoline (B1314585) HCl salt, a solution of the indoline in a mixture of heptane (B126788) and isopropyl acetate (B1210297) was treated with a 5 N solution of HCl in isopropanol to induce the precipitation of the salt.

The following table summarizes various strategies for the formation of hydrochloride salts of aminoindolines and related aromatic amines based on published research findings.

| Precursor Compound | Reagent(s) | Solvent(s) | Reaction Conditions | Product | Yield | Reference |

| 1,4-Phenylene diacetonitrile | 1. BH₃·THF 2. 2.0 M HCl in Diethyl Ether | 1. THF 2. Chloroform | 1. Reflux, 24 h 2. Not specified | 1,4-Benzenediethanamine dihydrochloride | 49.7% | rsc.org |

| 4-Nitro-1-TIPS-indole | 1. H₂, 10% Pd/C 2. 6 N HCl | 1. Ethanol 2. Diethyl Ether | 1. Hydrogen atmosphere, 4 days 2. Dropwise addition | 1-(Triisopropylsilyl)-1H-indol-4-amine hydrochloride | 83% | acs.org |

| 4-Nitroindoline | Iron powder, concentrated HCl | Ethanol, Water | Reflux, 2 h | 4-Aminoindole hydrochloride (intermediate) | 92% (of free base) | google.com |

| 3,3-Dimethylindoline | 5 N HCl in Isopropanol | Heptane, Isopropyl Acetate, Isopropanol | Stirred for 2h before filtration | 3,3-Dimethylindoline HCl salt | 75.5% | |

| Aniline | NaNO₂, excess HCl | Water | < 5 °C | Benzenediazonium chloride | Not specified | nptel.ac.in |

This table presents data from various sources and may not be directly representative of the synthesis of this compound but illustrates common strategies.

The synthesis of 6-aminoindoline itself typically involves the reduction of a corresponding 6-nitroindoline precursor. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like tin or iron in an acidic medium. google.comacs.org When the reduction is performed under acidic conditions, such as with tin and hydrochloric acid, the resulting 6-aminoindoline is formed as its dihydrochloride salt in situ. Subsequent workup would then involve neutralization to obtain the free base if desired.

Reactivity and Chemical Transformations of 6 Aminoindoline Dihydrochloride

Reactivity of the Amino Group: Amidation, Alkylation, and Condensation Reactions

The presence of two amino groups—a secondary amine in the pyrrolidine (B122466) ring and a primary amine on the benzene (B151609) ring—dictates a significant portion of the reactivity of 6-aminoindoline. The dihydrochloride (B599025) salt form means the amino groups are protonated, and a base is typically required to liberate the free amine for reaction. The secondary indoline (B122111) nitrogen is generally a good nucleophile.

Amidation: The secondary amine of the indoline ring readily undergoes N-acylation with various acylating agents like acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. This reaction is a common strategy to introduce a wide array of functional groups. beilstein-journals.orgwikipedia.org Catalytic methods, for instance using chiral isothiourea catalysts with anhydride (B1165640) substrates, have been developed for the N-acylation of related N-aminoindoles, proceeding with high yields. mdpi.comnih.gov Thioesters have also been employed as stable acyl sources for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate. wikipedia.orgnih.gov Direct acylation with carboxylic acids can be facilitated by reagents like boric acid. pearson.com The primary aromatic amine can also be acylated, and selectivity between the two sites can often be controlled by the choice of reagents and reaction conditions.

Alkylation: N-alkylation of the indoline nitrogen is a common transformation, typically achieved using alkyl halides or via reductive amination. Due to the higher nucleophilicity of the secondary amine compared to the C3 position of the indole (B1671886) ring, N-alkylation can often be achieved selectively. youtube.com Iron-catalyzed N-alkylation of indolines with alcohols has been demonstrated as an efficient method. bhu.ac.in Palladium-catalyzed enantioselective N-alkylation of indoles with vinyl aziridines has also been reported. acs.org Enantioselective methods for N-alkylation of indoles have been developed using aza-Wacker-type reactions, which can install a stereocenter adjacent to the nitrogen. acs.org

Condensation Reactions: The primary amino group at the C6 position can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These intermediates can be further reduced to secondary amines or used in cyclization reactions to build more complex heterocyclic systems. Similarly, condensation reactions involving the secondary amine are plausible, for example, with dialdehydes or diketones, to form fused heterocyclic structures.

Table 1: Examples of Reactions at the Amino Groups of 6-Aminoindoline

| Reaction Type | Reagent Example | Position of Reactivity | Product Type |

|---|---|---|---|

| Amidation | Acetyl Chloride | N1 (Indoline) / C6-NH2 | N-Acetyl / N,N'-Diacetyl Indoline |

| Amidation | Acetic Anhydride | N1 (Indoline) / C6-NH2 | N-Acetyl / N,N'-Diacetyl Indoline |

| Alkylation | Benzyl Bromide | N1 (Indoline) | N-Benzyl-6-aminoindoline |

| Reductive Amination | Acetone (B3395972), NaBH3CN | N1 (Indoline) | N-Isopropyl-6-aminoindoline |

| Condensation | Benzaldehyde | C6-NH2 | Schiff Base (Imine) |

Electrophilic and Nucleophilic Aromatic Substitution on the Indoline Ring System

The aromatic character of the indoline ring system allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The indoline ring system is generally electron-rich and reactive towards electrophiles. The amino group at C6 is a powerful activating, ortho-, para-directing group. The secondary amine at N1 is also activating and directs to the C5 and C7 positions. The combination of these effects makes the benzene ring highly activated. In the related indole system, the C3 position is the most reactive site, estimated to be 10¹³ times more reactive than benzene. researchgate.netnih.gov For 6-aminoindoline, electrophilic attack is predicted to occur preferentially on the benzene ring at the positions ortho and para to the powerful C6-amino group, namely C5 and C7. nih.gov If both C5 and C7 are blocked, substitution may occur at the C4 position or on the pyrrolidine ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.gov For instance, nitration of indoles under non-acidic conditions (e.g., with benzoyl nitrate) typically yields the 3-nitro derivative, whereas acidic conditions can lead to substitution on the benzene ring. bhu.ac.in

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an unsubstituted benzene ring is generally difficult. organic-chemistry.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a leaving group. acs.orgyoutube.comacs.org Since 6-aminoindoline contains electron-donating amino groups, it is deactivated towards NAS. However, if an EWG like a nitro group were introduced onto the ring (e.g., at C5 or C7 via EAS), and a suitable leaving group (e.g., a halide) were present, the molecule could then undergo NAS. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the EWG. acs.org Another pathway for NAS on aromatic rings involves the formation of a highly reactive aryne intermediate, such as an indolyne. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Aminoindoline

| Electrophile (E+) | Predicted Major Substitution Position(s) | Influencing Factor |

|---|---|---|

| NO₂⁺ (Nitration) | C5, C7 | Strong ortho, para-directing effect of C6-NH₂ group |

| Br⁺ (Bromination) | C5, C7 | Strong ortho, para-directing effect of C6-NH₂ group |

| R-C=O⁺ (Acylation) | C5, C7 | Strong ortho, para-directing effect of C6-NH₂ group |

Ring Transformations and Rearrangement Reactions

The indoline scaffold can undergo various reactions that alter the ring structure itself, either through expansion, opening, or rearrangement of atoms.

Ring Transformations: Indole derivatives are known to undergo ring expansion reactions to form larger ring systems, most notably quinolines. rsc.org This can be achieved, for example, by reaction with carbenes generated from chloroform (B151607) or with arylchlorodiazirines, which act as cationic carbyne precursors. rsc.orgrsc.org A thiol-mediated cascade process can also convert indoles into functionalized quinolines through a one-atom ring expansion. youtube.com It is plausible that 6-aminoindoline could undergo similar transformations under appropriate conditions to yield amino-substituted quinolines. Ring-opening reactions of the indoline nucleus are also known, for instance, through the reaction of 2-haloarylaziridines followed by cyclization, or through reactions with aminobenzaldehydes. researchgate.net

Rearrangement Reactions: The Curtius rearrangement is a particularly relevant transformation. This reaction converts a carboxylic acid into a primary amine via an acyl azide (B81097) and an isocyanate intermediate, with the loss of one carbon atom. This method is noted for its mild conditions and tolerance of various functional groups. While not a reaction of 6-aminoindoline itself, it represents a key synthetic strategy for accessing it or its analogs. For example, an indole-6-carboxylic acid could be converted to 6-aminoindole (B160974) via the Curtius rearrangement. In one reported synthesis of diaminoindoles, a Curtius rearrangement was used to convert a carboxylic acid to the desired amine after forming the acyl azide with diphenylphosphoryl azide (DPPA) and heating in tert-butanol. Another notable rearrangement involves the reaction of indoline with anomeric amides, which can lead to the formation of N-aminoindoles via nitrogen-atom insertion.

Mechanistic Studies of Reactions Involving 6-Aminoindoline Dihydrochloride

Understanding the mechanisms of reactions involving 6-aminoindoline provides insight into its reactivity, allowing for the prediction of products and the optimization of reaction conditions.

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. While specific kinetic data for 6-aminoindoline is scarce, studies on related indoline and indole systems offer valuable insights.

The kinetics of N-acylation of indolines have been investigated in the context of kinetic resolutions. nih.govyoutube.com These studies highlight the lower nucleophilicity of indolines compared to other amines, sometimes requiring more effective catalysts or reaction conditions. nih.gov For example, in one study, the kinetic resolution of 2-substituted indolines via N-acylation was achieved with good selectivity using a chiral, non-enzymatic catalyst. The selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer, was used to quantify the efficiency of the resolution.

Table 3: Kinetic Data for Reactions of Related Indoline/Indole Compounds

| Reaction Type | Substrate | Catalyst/Reagent | Key Kinetic Finding | Reference(s) |

|---|---|---|---|---|

| Kinetic Resolution (N-Acylation) | 2-Substituted Indolines | Chiral PPY derivative | Selectivity factors (s) up to 15 achieved. | |

| N-Alkylation | Indolines | Iridium Complex | Reaction rates influenced by alcohol and indoline substituents. | |

| Electrophilic Substitution | Substituted Indoles | Benzhydryl cations | Nucleophilicity parameters (N, s) determined for various indoles. | |

| Intramolecular EAS | Dimethoxyindolylbutanols | Acid | Relative rates of cyclization determined, dependent on methoxy (B1213986) group position. |

The course of a chemical reaction is defined by the intermediates and transition states that connect reactants to products. In electrophilic aromatic substitution on the indoline ring, the reaction proceeds through a resonance-stabilized cationic intermediate known as a σ-complex or benzenium ion. nih.gov The stability of this intermediate determines the regioselectivity of the reaction. For attack at the benzene ring of 6-aminoindoline, the positive charge of the σ-complex can be delocalized onto both the indoline nitrogen and the C6-amino group, leading to high stability and favoring substitution at the C5 and C7 positions.

In the less favorable nucleophilic aromatic substitution, the key intermediate is a resonance-stabilized carbanion called a Meisenheimer complex. acs.org Its formation is the rate-limiting step and its stability is enhanced by electron-withdrawing groups.

Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms by calculating the energies of intermediates and transition states. mdpi.com For example, DFT studies on the reaction of indoles with 1,2-diaza-1,3-dienes have been used to map the Gibbs free energy profiles for competing [4+2] and [3+2] cycloaddition pathways, identifying the rate-limiting transition states for each. Similarly, computational studies have been used to understand the mechanism of ring expansion reactions and the origins of regioselectivity in nucleophilic additions to indolyne intermediates. nih.gov Isotopic labeling experiments have also been crucial in mechanistic studies, for instance, in supporting a syn-amino-palladation mechanism in aza-Wacker reactions of indoles. acs.org Spectroscopic studies can provide information on the electronically excited states and transition dipole moments of the indole chromophore.

Advanced Spectroscopic and Structural Characterization of 6 Aminoindoline Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Aminoindoline dihydrochloride (B599025) and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their proximity to other protons. For indole (B1671886) derivatives, the protons on the aromatic ring and the amine group exhibit characteristic chemical shifts. For instance, in some indole derivatives, the NH proton of the indole ring can resonate at a high chemical shift, such as 12.30 ppm, indicating its acidic nature. youtube.com Protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus show distinct coupling patterns, which can be used to confirm their positions. youtube.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, or attached to a heteroatom). In indole derivatives, the carbons of the fused ring system and any substituents can be assigned based on their characteristic chemical shifts. youtube.comdergipark.org.tr For example, carbons in the aromatic rings of indole derivatives typically appear in the range of 100-140 ppm. dergipark.org.tr

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. COSY spectra show correlations between coupled protons, helping to trace out the spin systems within the molecule. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹H and ¹³C signals. mdpi.com These 2D NMR methods are crucial for the complete and accurate structural assignment of complex derivatives of 6-Aminoindoline. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives This table provides illustrative data for indole derivatives to demonstrate the type of information obtained from NMR spectroscopy. Actual values for 6-Aminoindoline dihydrochloride may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations (Example) |

|---|---|---|---|

| NH (Indole) | ~12.30 | - | - |

| C2 | ~8.45 (s) | ~125 | HSQC: Correlates with H2 |

| C3 | - | ~102 | - |

| C4 | ~7.50 (d) | ~120 | COSY: Correlates with H5; HSQC: Correlates with H4 |

| C5 | ~7.29 (t) | ~122 | COSY: Correlates with H4, H6; HSQC: Correlates with H5 |

| C6 | ~7.29 (t) | ~112 | COSY: Correlates with H5, H7; HSQC: Correlates with H6 |

| C7 | ~7.60 (d) | ~128 | COSY: Correlates with H6; HSQC: Correlates with H7 |

| C8 (3a) | - | ~127 | - |

| C9 (7a) | - | ~136 | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. In the context of this compound, IR spectroscopy is particularly useful for identifying the N-H stretches of the amine and indole groups, which typically appear in the region of 3300-3500 cm⁻¹. ukm.my C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. ukm.my The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region, while C-N stretching vibrations appear around 1350 cm⁻¹. ukm.my

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For aromatic compounds like 6-Aminoindoline, Raman spectra can provide valuable information about the vibrations of the carbon skeleton. nih.govnih.gov The choice of excitation wavelength in Raman spectroscopy can influence which molecular features are highlighted. nih.gov

Table 2: Characteristic Vibrational Frequencies for 6-Aminoindoline Derivatives This table presents typical frequency ranges for functional groups found in 6-Aminoindoline and its derivatives.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Amine/Indole) | Stretching | 3300 - 3500 | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

| C-N | Stretching | 1300 - 1360 | 1300 - 1360 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound, electrospray ionization (ESI) is a common soft ionization technique that allows the molecule to be ionized with minimal fragmentation, yielding a prominent molecular ion peak (e.g., [M+H]⁺). ukm.my This allows for the precise determination of the molecular weight.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the connectivity of its atoms. uab.edunih.gov The analysis of these fragmentation pathways provides valuable structural information, complementing the data obtained from NMR and vibrational spectroscopy. whitman.eduyoutube.com

Table 3: Illustrative Mass Spectrometry Data for an Indole Derivative This table provides an example of the kind of data obtained from mass spectrometry for a hypothetical indole derivative.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | e.g., 133.08 | Protonated molecular ion, confirming the molecular weight. |

| Fragment 1 | e.g., 105.07 | Loss of a specific neutral fragment, indicating a particular substructure. |

| Fragment 2 | e.g., 78.06 | Further fragmentation, providing more detailed structural information. |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly sensitive to the presence of conjugated π-systems.

The indole ring system in this compound is a chromophore that absorbs UV light. The absorption spectrum typically shows multiple bands corresponding to π → π* transitions. iosrjournals.orglibretexts.org The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the extent of conjugation and the presence of substituents on the indole ring. The amino group at the 6-position can act as an auxochrome, modifying the absorption characteristics of the indole chromophore. researchgate.net Studying the UV-Vis spectra in different solvents can also provide insights into the nature of the electronic transitions and the interaction of the molecule with its environment. researchgate.net

Table 4: Typical UV-Vis Absorption Data for Indole Derivatives This table shows representative UV-Vis absorption maxima for indole-containing compounds.

| Transition | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π | ~220 - 230 | High |

| π → π | ~270 - 290 | Moderate |

X-ray Diffraction Analysis for Solid-State Structure, Conformation, and Crystal Packing

X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule.

This analysis provides invaluable information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, X-ray diffraction elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding. For hydrochloride salts, the position of the chloride anion and its interactions with the protonated amine groups are of particular interest. mdpi.com While obtaining suitable single crystals can be a challenge, the structural information gained from X-ray diffraction is unparalleled in its detail and accuracy. mdpi.comnih.gov

Computational Chemistry and Theoretical Insights into 6 Aminoindoline Dihydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetics of 6-aminoindoline dihydrochloride (B599025). These calculations provide fundamental information about the molecule's stability, reactivity, and electronic properties.

DFT methods are used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. arxiv.orgmdpi.com

For 6-aminoindoline, the presence of the amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, protonation of the amino and indoline (B122111) nitrogen atoms in the dihydrochloride salt would significantly lower the energy of the molecular orbitals, increasing the molecule's stability and altering its reactivity profile.

Detailed analysis of the molecular orbitals can reveal the distribution of electron density. In 6-aminoindoline, the HOMO is likely to be localized primarily on the benzene (B151609) ring and the amino group, indicating these are the primary sites for oxidation and electrophilic substitution. The LUMO, on the other hand, would be distributed across the aromatic system.

Table 1: Calculated Electronic Properties of 6-Aminoindoline (Exemplary Data) This table presents hypothetical data based on typical values for similar aromatic amines, as specific experimental or calculated data for 6-aminoindoline dihydrochloride is not readily available in the cited literature.

| Property | Value | Method/Basis Set |

| HOMO Energy | -5.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

These energetic calculations are also vital for understanding the relative stabilities of different isomers or conformers of substituted indolines. By comparing the total electronic energies of various structures, the most thermodynamically stable form can be identified.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. arxiv.orgrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be a reliable approach for this purpose. rsc.org Calculations can predict the chemical shifts of each proton and carbon atom in the this compound structure, which can be compared with experimental data to confirm the structure. The predicted shifts are sensitive to the molecular geometry and electronic environment of the nuclei. For instance, the electron-donating amino group would be expected to shield the aromatic protons, shifting their signals to a lower frequency (upfield) in the ¹H NMR spectrum of the free base.

IR Spectroscopy: Theoretical calculations can also generate a predicted infrared (IR) spectrum. By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be constructed. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. mdpi.com The predicted IR spectrum for this compound would show characteristic peaks for N-H stretching vibrations of the amino and indoline groups, as well as aromatic C-H and C=C stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.netfaccts.denih.govmdpi.com These calculations can determine the excitation energies and oscillator strengths of electronic transitions. For 6-aminoindoline, the UV-Vis spectrum is expected to show π-π* transitions characteristic of the aromatic system. The position and intensity of these absorption bands are influenced by the amino substituent. The protonation in the dihydrochloride form would likely lead to a hypsochromic (blue) shift in the absorption maxima due to the stabilization of the ground state. nih.govcapes.gov.br

Table 2: Predicted Spectroscopic Data for 6-Aminoindoline (Exemplary) This table contains hypothetical data for illustrative purposes, based on general principles and data for related compounds from the literature.

| Spectrum | Predicted Peak/Wavelength | Assignment |

| ¹H NMR (ppm) | 6.5-7.5 | Aromatic protons |

| ¹³C NMR (ppm) | 110-150 | Aromatic carbons |

| IR (cm⁻¹) | 3300-3500 | N-H stretching |

| UV-Vis (nm) | 280-320 | π-π* transition |

Investigation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving indoline scaffolds. researchgate.netresearchgate.netresearchgate.netacs.orgacs.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products. researchgate.net

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com The structure of the transition state provides crucial insights into the bond-forming and bond-breaking processes. For reactions involving 6-aminoindoline, such as electrophilic substitution or N-alkylation, DFT can be used to model the transition states and calculate the activation energies. researchgate.netresearchgate.net These calculations can help to predict the regioselectivity of reactions, for example, whether an electrophile will add to the benzene ring or the indoline nitrogen.

In a study on the reactivity of indolines, DFT calculations were used to rule out a proposed diaziridine formation pathway by showing a prohibitively high activation barrier, while identifying a more feasible pathway involving an azomethine imine intermediate. acs.org Similarly, for 6-aminoindoline, DFT could be employed to compare the activation barriers for different potential reaction pathways, thereby predicting the most likely reaction product.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are excellent for studying the properties of single molecules in the gas phase, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and behavior of molecules in solution. nih.govnih.govnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For 6-aminoindoline, the five-membered indoline ring is not planar and can adopt different puckered conformations. MD simulations can be used to explore the relative energies of these conformers and the energy barriers for interconversion between them. nih.gov This provides a detailed picture of the molecule's flexibility.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvation effects on the conformation and reactivity of this compound. The simulations can reveal the nature of the interactions between the solute and the solvent, such as hydrogen bonding between the amino group and water molecules. Understanding the solution-phase behavior is crucial as most chemical reactions are carried out in solution.

Computational Design of Novel 6-Aminoindoline Scaffolds and Reactivity Prediction

The insights gained from computational studies can be leveraged for the rational design of novel molecules with desired properties. nih.govresearchgate.netnih.govresearchgate.net By modifying the 6-aminoindoline scaffold in silico with different substituents, chemists can predict how these changes will affect the molecule's electronic properties, reactivity, and biological activity.

For example, DFT calculations can be used to screen a virtual library of 6-aminoindoline derivatives to identify candidates with specific electronic properties, such as a tailored HOMO-LUMO gap, which might be desirable for applications in materials science or medicinal chemistry. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can predict the most reactive sites in a molecule towards nucleophilic or electrophilic attack, guiding synthetic efforts. researchgate.net

Computational design can also be used to predict the outcome of reactions. For instance, by calculating the activation energies for different possible reaction pathways for a series of substituted 6-aminoindolines, a predictive model for the regioselectivity or stereoselectivity of a reaction can be developed. This approach can save significant time and resources in the laboratory by prioritizing the most promising synthetic targets.

Application of 6 Aminoindoline Dihydrochloride in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The 6-aminoindoline scaffold is a foundational component in the synthesis of intricate and biologically active molecules. Its utility is prominently demonstrated in the creation of agents designed to interact with biological macromolecules.

A notable application is in the synthesis of 6-amino-seco-cyclopropylindole (seco-CI) analogues, which are potent DNA minor groove alkylating agents. The synthesis involves preparing 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline, which is then coupled with various acidic moieties. A subsequent reduction of the nitro group furnishes the crucial 6-aminoindoline core. acs.org This strategic use of the scaffold allows for the construction of compounds with significant cytotoxicity against various cancer cell lines. acs.org The parent compound of this series, featuring a trimethoxyindole side chain, showed considerable potency, and further modifications to the scaffold have led to analogues with increased aqueous solubility while retaining high cytotoxicity. acs.org

The research findings for a selection of these analogues are detailed below, highlighting the influence of different substituents attached to the 6-aminoindoline core on their biological activity.

Table 1: Cytotoxicity of 6-Amino-seco-CI Analogues

| Compound Analogue Side Chain | Linker | IC₅₀ (µM) in AA8 Cells |

|---|---|---|

| Trimethoxyindole | Carboxamide | 0.34 |

| 5-Methoxyindole | Carboxamide | Potent |

| Dimethylaminoethoxy-substituted Furan | Carboxamide | Potent, Increased Solubility |

| Pyrroylacryloyl unit | Carboxamide | Extremely Potent |

Data sourced from studies on structure-activity relationships of seco-CI compounds. acs.org

This demonstrates how the 6-aminoindoline scaffold serves as a key platform that can be systematically modified to fine-tune the pharmacological properties of the final complex molecule. acs.org

Utilization in the Development of Ligands for Catalysis (e.g., asymmetric catalysis)

In the realm of catalysis, particularly asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. sigmaaldrich.commdpi.com Privileged chiral scaffolds are often characterized by their conformational rigidity, stability, and modularity, which allow for the effective transfer of chiral information from the ligand to the catalytic center. nih.gov

While direct examples detailing the use of 6-aminoindoline dihydrochloride (B599025) in widely-known catalyst systems are not prevalent, its structural features make it a highly promising candidate for ligand development. The principles of modern ligand design, which have moved from purely C₂-symmetric P,P- or N,N-ligands to non-symmetrical P,N-ligands like PHOX (phosphinooxazolines), provide a clear blueprint for its potential application. nih.gov The indoline (B122111) framework can provide a rigid backbone, while the amino group and the endocyclic nitrogen offer ideal handles for introducing phosphine (B1218219) groups or other coordinating moieties.

For instance, the 6-amino group could be transformed into a phosphino-amine or used to attach a chiral auxiliary, which then directs the stereochemical outcome of a metal-catalyzed reaction. The development of SPINDOLEs, a class of C₂-symmetric, spirocyclic compounds derived from indoles, showcases how the broader indole-based framework can be masterfully adapted to create highly effective ligands and organocatalysts for reactions like hydrogenation and allylic alkylation. nih.gov This success provides strong evidence for the potential of related scaffolds like 6-aminoindoline to be developed into novel, effective chiral ligands for a new generation of asymmetric catalysts. nih.govresearchgate.net

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of the 6-aminoindoline core makes it an excellent starting point for the construction of novel and complex heterocyclic systems. The amino group can act as a nucleophile or be readily converted into other functional groups, initiating cyclization reactions to build new rings onto the existing scaffold. researchgate.netthieme.com

A powerful illustration of this potential is seen in the synthesis of tricyclic quinoline (B57606) derivatives from related amino-heterocycles like 5-aminoindole (B14826) and 6-aminoindazole. dergipark.org.tr These reactions, which can be performed under conventional heating or microwave irradiation, typically involve the condensation of the amino group with ketones like acetone (B3395972) or α,β-unsaturated ketones like mesityl oxide. dergipark.org.tr This type of reaction, known as the Combes quinoline synthesis or a related cyclization, could be directly applied to 6-aminoindoline to generate novel indoline-fused quinolines, expanding the library of available polycyclic nitrogen heterocycles. organic-chemistry.orgnih.gov

Table 2: Synthesis of Tricyclic Quinolines from Amino-Heterocycles

| Starting Amine | Reagent | Product |

|---|---|---|

| 5-Aminoindole | Acetone | Indole-fused Dimethylquinoline |

| 5-Aminoindole | Mesityl Oxide | Indole-fused Trimethylquinoline |

| 6-Aminoindazole | Acetone | Indazole-fused Dimethylquinoline |

This table is based on reported syntheses and represents a predictive model for the reactivity of 6-aminoindoline. dergipark.org.tr

Furthermore, the amino group is a versatile anchor for solid-phase synthesis, enabling the construction of heterocyclic libraries. For example, a resin-bound amine can be converted to a guanidine (B92328) and subsequently cyclized with reagents like chlorocarbonylisocyanate to produce trisubstituted triazinediones. nih.gov Applying this methodology to 6-aminoindoline would allow for the high-throughput synthesis of a library of indoline-triazine fused systems.

Chemical Probe Development for Mechanistic Studies

Chemical probes are small molecules designed to interact with a specific protein or biological target, allowing for the study of its function in a biological system. rsc.org The indole (B1671886) scaffold is a common feature in such probes due to its ability to participate in various non-covalent interactions.

Derivatives of 6-aminoindoline are well-suited for this purpose. The synthesis of 6-amino-seco-CI compounds as DNA alkylating agents is a prime example of developing chemical probes to investigate DNA interactions and cellular responses to DNA damage. acs.org These molecules are designed to bind within the minor groove of DNA, and their cytotoxic effects provide a measurable output for studying these mechanisms.

Similarly, the core structure can be modified to target other biological systems. For instance, a study on the related 6-amidinoindole, synthesized from 6-cyanoindole, showed its potential as a heme binder. ukm.my This property is relevant for investigating new ways to combat malaria, as heme detoxification is a crucial pathway for the parasite. ukm.my The development of such a probe from the 6-aminoindoline scaffold would involve converting the amino group to an amidine, demonstrating the scaffold's adaptability for creating tools for specific mechanistic investigations.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the 6-Aminoindoline Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel bioactive compounds. cam.ac.ukcapes.gov.brnih.gov A successful DOS campaign relies on a starting scaffold that allows for multiple and divergent chemical transformations.

The 6-aminoindoline scaffold is an ideal candidate for DOS strategies due to its multiple, chemically distinct functionalization points:

The 6-amino group: Can be acylated, alkylated, or used as a nucleophile in various coupling and cyclization reactions.

The indoline nitrogen (N-1): Can be functionalized, for example, through alkylation, acylation, or arylation.

The aromatic ring: Can undergo electrophilic substitution reactions.

This polyfunctionality is perfectly suited for a "build/couple/pair" strategy. nih.gov One could "build" a substituted 6-aminoindoline, "couple" different building blocks to its reactive sites, and then "pair" remaining functional groups in intramolecular reactions to generate a wide array of distinct molecular skeletons.

Furthermore, the principles of combinatorial chemistry can be readily applied. For example, solid-phase synthesis, a cornerstone of combinatorial chemistry, can be used to create large libraries. nih.govnih.gov By anchoring the 6-aminoindoline scaffold to a resin via its amino group, a multitude of reagents can be applied in a systematic fashion to build a diverse library of compounds, greatly accelerating the discovery of new lead structures for drug development. iipseries.org The goal of such an approach is to enhance the scaffold diversity of screening collections, increasing the probability of finding molecules that can modulate even challenging biological targets. researchgate.net

Q & A

Basic Questions

Q. What are the recommended storage conditions and handling protocols for 6-Aminoindoline dihydrochloride to ensure stability and safety in laboratory settings?

- Answer : Store this compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Handling should occur in a fume hood with PPE (gloves, lab coat, safety goggles) due to its hygroscopic nature. Follow institutional chemical hygiene plans and Safety Data Sheet (SDS) guidelines for spill management and waste disposal .

Q. How can researchers confirm the stoichiometry of hydrochloride salts in this compound?

- Answer : Use elemental analysis to quantify chloride ion (Cl⁻) content, ensuring a 2:1 ratio of HCl to the base molecule. Complementary techniques like ¹H NMR can assess hydrogen bonding patterns, while X-ray crystallography provides structural validation of the dihydrochloride form .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Answer : Reverse-phase HPLC with UV detection (optimize using C18 columns and acetonitrile/water mobile phases) or derivative spectrophotometry (first or second derivative modes) are effective. Validate methods with spiked recovery experiments to ensure accuracy (e.g., 98–102% recovery) .

Q. What safety protocols are critical when working with this compound?

- Answer : Implement institutional SOPs for hygroscopic and potentially irritant compounds. Conduct risk assessments for inhalation or dermal exposure, and ensure access to emergency eyewash stations. Document training for all personnel handling the compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying experimental conditions?

- Answer : Perform accelerated stability studies across pH (3–9), temperature (4–40°C), and light exposure. Use HPLC-MS to identify degradation products (e.g., dehydrochlorinated byproducts) and correlate findings with thermogravimetric analysis (TGA) to assess hygroscopicity .

Q. What methodological strategies optimize the use of this compound as a precursor in synthesizing heterocyclic compounds?

- Answer : Employ acidic coupling conditions (pH 4–6) with reagents like EDC/HCl to activate carboxyl groups. Monitor reactions via thin-layer chromatography (TLC) or LC-MS , and purify intermediates using column chromatography with silica gel or ion-exchange resins [Inferred from general dihydrochloride salt reactivity].

Q. How do HPLC and derivative spectrophotometry compare in quantifying trace impurities in this compound batches?

- Answer : HPLC offers superior specificity for detecting impurities (e.g., <0.1% sensitivity ), while derivative spectrophotometry is cost-effective for rapid purity checks. Validate both methods against certified reference standards to ensure batch-to-batch consistency .

Q. What experimental approaches validate the interaction of this compound with biological macromolecules?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with proteins. Prepare solutions in phosphate-buffered saline (pH 7.4) and validate results with molecular docking simulations to predict binding sites [Inferred from dihydrochloride applications in ].

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound?

- Answer : Replicate studies using differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Cross-reference findings with dynamic vapor sorption (DVS) data to assess humidity’s role in thermal degradation .

Methodological Best Practices

- Purity Assessment : Use ion chromatography to verify chloride content and mass spectrometry to confirm molecular integrity .

- Degradation Studies : Store samples under ICH Q1A(R2) guidelines (25°C/60% RH) and analyze degradation pathways using QbD (Quality by Design) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.